Cas no 2248334-80-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
- EN300-6516565
- 2248334-80-5
-
- Inchi: 1S/C17H18N2O5/c1-11(18-9-5-4-8-14(18)20)10-15(21)24-19-16(22)12-6-2-3-7-13(12)17(19)23/h2-3,6-7,11H,4-5,8-10H2,1H3
- InChI Key: UVLGTLNRMFIGFI-UHFFFAOYSA-N
- SMILES: O=C1CCCCN1C(C)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 330.12157168g/mol
- Monoisotopic Mass: 330.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516565-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 0.05g |
$816.0 | 2025-03-14 | |
| Enamine | EN300-6516565-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 0.1g |
$855.0 | 2025-03-14 | |
| Enamine | EN300-6516565-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 0.25g |
$893.0 | 2025-03-14 | |
| Enamine | EN300-6516565-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 0.5g |
$933.0 | 2025-03-14 | |
| Enamine | EN300-6516565-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 1.0g |
$971.0 | 2025-03-14 | |
| Enamine | EN300-6516565-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-14 | |
| Enamine | EN300-6516565-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-14 | |
| Enamine | EN300-6516565-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate |
2248334-80-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate (CAS No. 2248334-80-5)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate (CAS No. 2248334-80-5) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of functional groups, including a 1,3-dioxoisoindoline moiety and a 2-oxopiperidine derivative, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a protease inhibitor or enzyme modulator, given its structural resemblance to bioactive scaffolds.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. The isoindoline-1,3-dione core of this compound aligns with current trends in designing kinase inhibitors and anti-inflammatory agents. Its CAS No. 2248334-80-5 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate typically involves multi-step organic reactions, including amide coupling and esterification. Its molecular weight and logP value make it a candidate for blood-brain barrier permeability studies, a hot topic in neurodegenerative disease research. Computational models suggest potential interactions with G-protein-coupled receptors (GPCRs), further expanding its therapeutic prospects.
From an industrial perspective, this compound is often discussed in the context of green chemistry and sustainable synthesis. Researchers are exploring catalytic methods to optimize its production, reducing waste and energy consumption. The 2-oxopiperidine segment is also a focal point in peptidomimetic drug design, addressing challenges like oral bioavailability and metabolic stability.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate (CAS No. 2248334-80-5) represents a versatile building block in modern medicinal chemistry. Its applications span from central nervous system (CNS) drug development to cancer therapeutics, making it a subject of ongoing investigation in both academic and industrial settings.
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